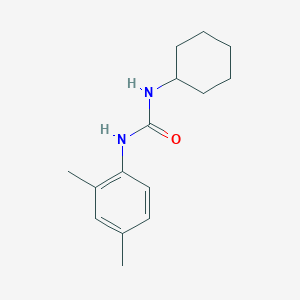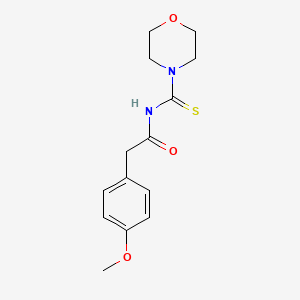![molecular formula C14H11ClFNOS B5821699 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)
2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a member of the thioamide family, which is known for its various pharmacological activities. CF3 has been found to possess unique properties that make it an attractive candidate for use in various scientific applications.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide is not fully understood. However, it has been suggested that 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide exerts its pharmacological activities by modulating various signaling pathways in the body. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has also been found to inhibit the growth of various tumor cell lines and to induce apoptosis in cancer cells. Moreover, 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been shown to protect against oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Moreover, it has been extensively studied, and its pharmacological activities have been well characterized. However, 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide. One potential direction is the development of new antimicrobial agents based on 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been shown to possess activity against various bacterial and fungal strains, and further research in this area could lead to the development of new antibiotics. Another potential direction is the study of 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide in the context of neurodegenerative diseases. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research in this area could lead to the development of new therapies for this devastating condition. Additionally, the study of 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide in the context of cancer therapy is another promising area of research. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been shown to possess anti-tumor properties, and further research in this area could lead to the development of new cancer therapies.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of potassium carbonate and copper(I) iodide. The reaction takes place in acetonitrile, and the product is obtained after purification using column chromatography.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been extensively used in scientific research due to its various pharmacological activities. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has also been shown to exhibit activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Moreover, 2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide has been found to possess antioxidant properties and has been shown to protect against oxidative stress-induced damage.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUQLOKICXAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)



![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)